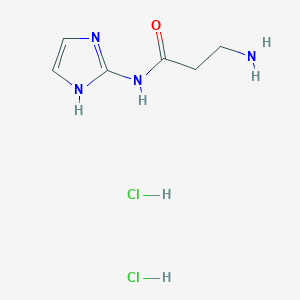

3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride

Description

Properties

IUPAC Name |

3-amino-N-(1H-imidazol-2-yl)propanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.2ClH/c7-2-1-5(11)10-6-8-3-4-9-6;;/h3-4H,1-2,7H2,(H2,8,9,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGGEBNISZFOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)NC(=O)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride typically involves the reaction of 3-amino-N-(1H-imidazol-2-yl)propanamide with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out under controlled conditions to ensure high purity and yield. The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, as well as purification processes such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The imidazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce new substituents onto the imidazole ring .

Scientific Research Applications

3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride and its analogs:

Table 1: Key Comparative Data

Structural and Functional Analysis

Substitution Position on Imidazole :

- The target compound’s imidazole-2-yl group contrasts with Carcinine’s imidazole-5-yl and the methyl ester derivative’s imidazole-1-yl . Substitution position affects electronic properties and binding affinity in biological systems.

Backbone and Functional Groups :

- The amide group in the target compound and Carcinine differs from the ester in the methyl derivative, altering hydrolysis susceptibility and reactivity.

- Carcinine’s ethyl linker between the imidazole and amide introduces conformational flexibility absent in the target compound.

Physicochemical Properties :

- The dihydrochloride salt form in all listed compounds enhances water solubility. Molecular weights range from 227.09 to 255.14 g/mol , with Carcinine being the heaviest due to its extended ethyl-imidazole chain.

Carcinine’s synthesis likely involves similar carbodiimide chemistry.

Applications: Carcinine dihydrochloride is marketed as a nutraceutical (e.g., Alistin®) and nonionic surfactant, leveraging its histamine-like structure. The target compound’s applications remain speculative but may include enzyme inhibition or receptor modulation due to its rigid imidazole-amide structure.

Biological Activity

3-Amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride is a compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. The presence of the imidazole ring in its structure allows for various interactions with biological targets, influencing enzyme activity and cellular signaling pathways.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its ability to form hydrogen bonds and coordinate with metal ions, enhancing its biological activity. This unique structure contributes to its role in enzyme inhibition and modulation of metabolic pathways.

The biological effects of this compound primarily stem from its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can alter biochemical pathways significantly. For instance, it may affect enzymes involved in metabolic processes, leading to therapeutic effects in conditions such as inflammation or cancer.

- Receptor Modulation : It acts on histamine receptors, functioning as either an antagonist or agonist, thereby influencing cellular signaling pathways that are crucial for numerous physiological processes.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge reactive oxygen species (ROS), providing protective effects against oxidative stress, which is implicated in various diseases.

Biological Activity and Therapeutic Applications

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits notable antibacterial and antifungal activities. It has been tested against various strains, showing effectiveness with minimum inhibitory concentration (MIC) values ranging from low micromolar to micromolar levels against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Anticancer Potential : There is ongoing research into its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through its enzymatic inhibition properties.

Case Studies

- Antibacterial Activity : A study examined the antimicrobial efficacy of synthesized alkaloids similar to this compound. The results showed MIC values indicating moderate to good activity against strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Another investigation reported that derivatives of this compound exhibited antifungal properties against Candida albicans, with MIC values suggesting significant inhibition at concentrations ranging from 16.69 to 78.23 µM .

Data Table

| Biological Activity | Target Organism/Process | MIC Values (µM) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 | |

| Antifungal | Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 | |

| Anticancer | Various cancer cell lines | IC50 values in low micromolar range |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via coupling reactions using histamine derivatives and protected amino acids. For example, BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) coupling reagents are effective for forming the amide bond between Boc-L-Ala and histamine dihydrochloride . Optimization involves adjusting solvents (e.g., DMF for solubility), temperature (60–70°C for 6–8 hours), and stoichiometric ratios of reactants (e.g., 1:1 molar ratio of chloroalkanamide to substituted imidazole) to enhance yield and purity . Monitoring via TLC or HPLC is critical to track reaction progress.

Q. How should researchers characterize the structural integrity of this compound?

- Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm proton environments and carbon backbone (e.g., imidazole ring protons at δ 7.0–8.0 ppm, amide NH signals at δ 6.5–7.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for CHNO·2HCl: 260.12 g/mol) .

- Elemental analysis : Validate stoichiometry of C, H, N, and Cl .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the biological activity of this compound, particularly its interaction with histamine receptors?

- Answer :

- In vitro receptor binding assays : Use radiolabeled ligands (e.g., H-mepyramine for H1 receptors) to measure competitive binding affinity .

- Functional assays : Monitor second-messenger systems (e.g., Ca flux in HEK293 cells transfected with H1 receptors) to assess agonism/antagonism .

- Structural analogs : Synthesize derivatives with modified imidazole substituents or alkyl chain lengths to establish structure-activity relationships (SAR) .

Q. How can researchers address discrepancies in reported solubility or stability data for this compound?

- Answer :

- Solubility profiling : Perform shake-flask experiments in buffers (pH 1–7.4) and solvents (DMSO, water, ethanol) with quantification via UV-Vis or HPLC .

- Stability studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Note that dihydrochloride salts generally exhibit better aqueous stability than free bases .

- Controlled hydration : Characterize hygroscopicity using dynamic vapor sorption (DVS) to assess water uptake under varying humidity .

Q. What approaches are suitable for evaluating potential off-target effects in pharmacological studies?

- Answer :

- Broad-panel screening : Test against GPCR, kinase, or ion channel panels to identify unintended interactions .

- Proteomic profiling : Use affinity chromatography coupled with mass spectrometry to identify binding partners in cell lysates .

- Computational docking : Predict binding poses with non-target proteins using molecular dynamics simulations (e.g., AutoDock Vina) .

Data Analysis & Contradiction Resolution

Q. How should conflicting results in biological activity between in vitro and in vivo models be addressed?

- Answer :

- Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution to identify absorption/metabolism issues .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

- Species-specific differences : Compare receptor orthologs (e.g., human vs. murine H1 receptors) via homology modeling .

Q. What methods can resolve inconsistencies in synthetic yields reported across studies?

- Answer :

- Critical parameter analysis : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify yield-limiting factors .

- Impurity mapping : Characterize byproducts via H NMR or IR to pinpoint side reactions (e.g., hydrolysis of the imidazole ring under acidic conditions) .

Methodological Best Practices

Q. What quality control measures are essential for ensuring batch-to-batch consistency?

- Answer :

- Purity thresholds : Require ≥95% purity via HPLC with dual detection (UV and charged aerosol) .

- Salt form verification : Confirm dihydrochloride stoichiometry via chloride titration (e.g., potentiometric argentometry) .

- Crystallinity assessment : Use XRPD to ensure polymorphic consistency .

Q. How can researchers validate the compound’s stability in long-term storage?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.